molecular formula C19H14BrN3O B2663053 1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone CAS No. 304446-43-3

1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone

Katalognummer B2663053
CAS-Nummer: 304446-43-3
Molekulargewicht: 380.245
InChI-Schlüssel: UGMJOSKGJFNLJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-b]pyridine .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Characterization

A study focused on the synthesis and structural characterization of thiazolyl-pyrazoline derivatives bearing the quinoline moiety, highlighting the importance of these compounds in the realm of chemical synthesis and molecular architecture. The study detailed the methods for obtaining these compounds and confirming their structures through various analytical techniques, providing insights into the chemical properties and potential applications of these derivatives in medicinal chemistry and materials science (Yong-Ming Zen, Fei Chen, & Fangming Liu, 2012).

Antimicrobial Agents

Research into new pyrazole derivatives containing the 2-methylquinoline ring system has demonstrated the potential of these compounds as antimicrobial agents. The study synthesized a novel class of compounds and evaluated their in vitro antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative strains. The findings suggest the therapeutic potential of these compounds in combating bacterial infections, underscoring the significance of quinoline and pyrazole derivatives in the development of new antimicrobials (G. Raju, M. Mahesh, G. Manjunath, P. Venkata, & Ramana, 2016).

Catalytic Behavior and Reactivity

Another study investigated the catalytic behavior of iron and cobalt dichloride complexes bearing quinoxaline derivatives, illustrating the application of these compounds in polymerization reactions. The research explored how these complexes could be used to catalyze the reactivity of ethylene, showcasing the utility of quinoline derivatives in industrial processes, particularly in the synthesis of polymers and materials (Wen‐Hua Sun et al., 2007).

Anticancer Research

Furthermore, a study on an anilino-3H-pyrrolo[3,2-f]quinoline derivative highlighted its potent anticancer activities. The compound exhibited antiproliferative effects through mechanisms such as DNA intercalation and inhibition of DNA topoisomerase II, suggesting its potential as a lead compound in cancer therapy (L. D. Via, O. Gia, V. Gasparotto, & M. Ferlin, 2008).

Wirkmechanismus

The compound has been evaluated for its activities to inhibit TRKA . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .

Zukünftige Richtungen

The compound has shown potential for further exploration, especially in the context of TRK inhibition . Future research could focus on optimizing its synthesis, improving its selectivity for different cell lines, and evaluating its potential as a therapeutic agent.

Eigenschaften

IUPAC Name

1-(6-bromo-3-methyl-4-phenylpyrazolo[3,4-b]quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O/c1-11-17-18(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)21-19(17)23(22-11)12(2)24/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMJOSKGJFNLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(C=C(C=C3)Br)C(=C12)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.